molecular formula C18H38N2 B14370611 2-Tetradecylpiperazine CAS No. 90018-99-8

2-Tetradecylpiperazine

Cat. No.: B14370611
CAS No.: 90018-99-8
M. Wt: 282.5 g/mol
InChI Key: YIWPNKVHGCTNGH-UHFFFAOYSA-N
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Description

2-Tetradecylpiperazine is an organic compound with the molecular formula C18H38N2 . It belongs to the class of piperazine derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a piperazine ring substituted with a tetradecyl chain, making it a long-chain alkyl derivative of piperazine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tetradecylpiperazine typically involves the reaction of piperazine with tetradecyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperazine reacts with tetradecyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Tetradecylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

2-Tetradecylpiperazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Tetradecylpiperazine involves its interaction with various molecular targets. The piperazine ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The long tetradecyl chain enhances the compound’s lipophilicity, allowing it to integrate into lipid membranes and affect membrane-associated processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring a balance between hydrophilicity and lipophilicity. Its versatility in undergoing various chemical reactions and its potential bioactivity further distinguish it from other similar compounds .

Properties

CAS No.

90018-99-8

Molecular Formula

C18H38N2

Molecular Weight

282.5 g/mol

IUPAC Name

2-tetradecylpiperazine

InChI

InChI=1S/C18H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-17-19-15-16-20-18/h18-20H,2-17H2,1H3

InChI Key

YIWPNKVHGCTNGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1CNCCN1

Origin of Product

United States

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